3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile typically involves the following steps:
Formation of 1-methyl-1H-pyrazol-4-yl piperidine: This can be achieved by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Carbonylation Reaction: The resulting piperidine derivative is then subjected to a carbonylation reaction with benzonitrile to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: Substitution at various positions on the pyrazole ring or piperidine ring can be achieved using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of antileishmanial and antimalarial agents.
Biology: It can be used as a tool compound in biological studies to investigate the role of pyrazole derivatives in various biological processes.
Industry: The compound's unique chemical properties make it suitable for use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile can be compared with other pyrazole derivatives such as 1-methyl-1H-pyrazole-4-carboxylic acid and 2-(1-methyl-1H-pyrazol-4-yl)phenyl piperidine
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
3-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-12-15(11-19-20)16-7-2-3-8-21(16)17(22)14-6-4-5-13(9-14)10-18/h4-6,9,11-12,16H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUZEIILWIXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.